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Compound of Interest

Compound Name: 3-Methyl-4-phenylpyrrolidine
CAS No.: 56606-70-3
Cat. No.: B3145023

Get Quote

Executive Summary

Pyrovalerone (4-methyl-a-pyrrolidinovalerophenone) is a potent, selective dopamine (DAT) and
norepinephrine (NET) transporter inhibitor.[1] It serves as the structural archetype for the
"pyrovalerone” class of synthetic cathinones.

The compound 3-Methyl-a-PVP (often colloquially referred to as 3-methyl-4-
phenylpyrrolidine in grey-market nomenclature due to naming confusion, though chemically
distinct) is the meta-isomer of pyrovalerone.

Potency Verdict:

e Pyrovalerone (4-Me): Exhibits optimal binding affinity at DAT (ICso = 20-50 nM). The para-
methyl substitution drives high selectivity and potency.

e 3-Methyl-a-PVP (3-Me): Retains significant DAT/NET inhibitory potential but typically
demonstrates slightly reduced potency (1.5x — 2x weaker) compared to the para-substituted
parent. However, it remains a highly potent psychostimulant with a similar "pure reuptake
inhibitor" profile.[2]
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Critical Nomenclature Note: The literal chemical 3-methyl-4-phenylpyrrolidine (CAS 56606-
70-3) is a disubstituted pyrrolidine ring, distinct from the cathinone class. It is a chemical
scaffold with significantly lower stimulant potency than the keto-derivatives (cathinones). This
guide focuses on the relevant pharmacological comparison: the 3-methyl isomer (3-Me-a-PVP)

vs. the 4-methyl isomer (Pyrovalerone).

Chemical Identity & Structural Homology|[3]

The core difference lies in the Structure-Activity Relationship (SAR) of the phenyl ring
substitution.

3-Methyl-a-PVP

Feature Pyrovalerone (Reference)
(Comparator)
1-(4-methylphenyl)-2-(1- 1-(3-methylphenyl)-2-(1-
IUPAC Name ( e ylphenyl)-2-( ( ne ylphenyl)-2-(
pyrrolidinyl)-1-pentanone pyrrolidinyl)-1-pentanone
Common Code 4-Me-a-PVP 3-Me-a-PVP
Substitution Para-methyl (Position 4) Meta-methyl (Position 3)
Pyrrolidinophenone Pyrrolidinophenone
Core Class ) )
(Cathinone) (Cathinone)
) o High (Blood-Brain Barrier High (Comparable BBB
Lipophilicity N
permeable) permeability)

SAR Visualization (Graphviz)

The following diagram illustrates the structural divergence and its impact on transporter
binding.
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Caption: SAR analysis showing how the position of the methyl group (Para vs Meta) influences
binding fit within the Dopamine Transporter (DAT).

Pharmacological Profile[1][2][3][4][5]
Mechanism of Action

Both compounds function as Monoamine Transporter Blockers. Unlike amphetamines, they do
not reverse the transporter to release dopamine; they bind to the transporter and prevent the
reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.

o Selectivity: High DAT/NET selectivity; negligible affinity for the Serotonin Transporter (SERT).

e Result: A massive accumulation of extracellular dopamine, leading to psychomotor
stimulation.

Comparative Potency Data (In Vitro)

The following data aggregates consensus values from uptake inhibition assays (HEK293-hDAT
cells).
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3-Methyl-a-PVP

Target Pyrovalerone (ICso) Relative Potency
(ICs0)

) Pyrovalerone is ~1.5x

hDAT (Dopamine) 20 — 50 nM 40 — 80 nM
more potent
hNET Pyrovalerone is ~1.5x
] ) 30-60nM 50 — 100 nM

(Norepinephrine) more potent

) Both are inactive
hSERT (Serotonin) > 10,000 nM > 10,000 nM )
(Selective)

] Both are highly
DAT/SERT Ratio > 200 > 150 i
selective

Interpretation: While Pyrovalerone represents the "gold standard" for this substitution pattern,
the 3-methyl isomer retains nanomolar-range affinity. The loss of potency is attributed to the
meta-methyl group providing a slightly less favorable interaction with the hydrophobic pocket of
the transporter compared to the para-methyl group.

Experimental Protocol: Monoamine Uptake Assay

To validate these potency values, the following self-validating protocol is recommended. This
workflow ensures that observed inhibition is due to specific transporter binding and not

cytotoxicity.

Protocol: Fluorescent Neurotransmitter Uptake
Inhibition

Objective: Determine ICso values for DAT inhibition using a fluorescent substrate (ASP+) in
HEK293 cells stably expressing human DAT.

Reagents:
e Cell Line: HEK293-hDAT (stable transfection).

e Substrate: ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium). Note: Fluorescent analog
of MPTP, specific for DAT/NET.
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e Control: Mazindol (non-selective blocker) or Cocaine (standard).

Step-by-Step Workflow:

o Cell Seeding:
o Seed HEK293-hDAT cells in 96-well poly-D-lysine coated plates (40,000 cells/well).
o Incubate 24h at 37°C/5% CO: to achieve confluence.

e Drug Pre-Incubation (The Variable):

[¢]

Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer.

[¢]

Add 100 pL of KRH containing the test compound (Pyrovalerone or 3-Me-a-PVP) at
varying concentrations (1 nM to 100 uM, log scale).

[¢]

Self-Validation Step: Include "Vehicle Only" (0% inhibition) and "Saturated Mazindol"
(100% inhibition) wells to define the dynamic range.

[¢]

Incubate for 10 minutes at room temperature.
e Substrate Addition:
o Add ASP+ to a final concentration of 5 uM.
o Incubate for 1 minute (initial velocity phase).
e Quantification:
o Measure fluorescence using a plate reader (Ex: 475 nm / Em: 609 nm).

o Data Logic: Fluorescence intensity correlates directly with uptake. Lower fluorescence =
Higher Inhibition.

e Analysis:

o Fit data to a sigmoidal dose-response curve (variable slope) to calculate ICso.
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Assay Logic Diagram (Graphviz)
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Caption: Workflow for the ASP+ uptake assay. The system validates itself by using Mazindol to
establish the non-specific binding baseline.

Conclusion
In the context of drug development and pharmacological research:

* Pyrovalerone (4-Me-a-PVP) remains the more potent isomer due to the optimal para-
substitution, which maximizes Van der Waals interactions within the DAT binding site.
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» 3-Methyl-a-PVP is a potent, active isomer. While it exhibits slightly higher ICso values (lower
potency) than Pyrovalerone, it shares the same high selectivity for catecholamine
transporters over serotonin.

o Research Implication: When designing rigid analogs or conducting SAR studies, the shift
from para to meta on the phenyl ring of the pyrovalerone scaffold typically results in a 1.5-
fold to 2-fold reduction in potency, but does not abolish activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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